Selective Inhibition of TTX-Resistant vs. TTX-Sensitive Sodium Currents
Ralfinamide mesylate exhibits a twofold selectivity for blocking TTX-resistant sodium currents (IC50 = 10 μM) over TTX-sensitive currents (IC50 = 22 μM) in rat DRG neurons, a profile not shared by carbamazepine, which shows significantly lower potency against both current types [1].
| Evidence Dimension | IC50 for tonic block of half-maximal inactivated sodium currents |
|---|---|
| Target Compound Data | TTX-resistant: 10 μM; TTX-sensitive: 22 μM |
| Comparator Or Baseline | Carbamazepine: significantly lower potency (exact IC50 not reported) |
| Quantified Difference | Ralfinamide is ~2-fold more selective for TTX-resistant currents; carbamazepine is less potent |
| Conditions | Patch-clamp electrophysiology in rat dorsal root ganglion neurons |
Why This Matters
This differential selectivity is critical for studies focused on TTX-resistant channels (Nav1.8/Nav1.9), which are key mediators of neuropathic pain, and distinguishes ralfinamide from less selective or less potent comparators.
- [1] Stummann TC, Salvati P, Fariello RG, Faravelli L. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons. Eur J Pharmacol. 2005 Mar 14;510(3):197-208. View Source
